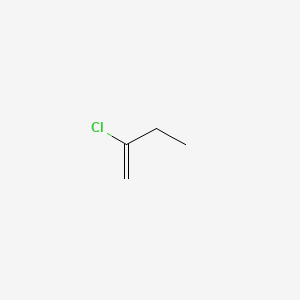
1-Butene, 2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 2-chloro- is an organic compound with the molecular formula C₄H₇Cl. It is a chlorinated derivative of butene, specifically a chloroalkene. This compound is also known by other names such as α-Chloro-β-butylene, γ-Methallyl chloride, and Crotyl chloride .
Métodos De Preparación
1-Butene, 2-chloro- can be synthesized through various methods. One common synthetic route involves the addition of hydrogen chloride to butadiene. This reaction typically requires a catalyst such as cuprous chloride and is carried out in a solvent like dichloromethane . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Butene, 2-chloro- undergoes several types of chemical reactions, including:
Addition Reactions: It can react with strong acids like hydrochloric acid, hydrobromic acid, and sulfuric acid to form addition products.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in such reactions under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butene, 2-chloro- has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the production of other chemicals.
Biology and Medicine: While specific applications in biology and medicine are less documented, its derivatives may be used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 1-Butene, 2-chloro- involves its reactivity as a chloroalkene. In reactions, it can form carbocation intermediates, which then undergo further transformations. For example, protonation of the double bond can lead to a carbocation that rearranges or reacts with nucleophiles .
Comparación Con Compuestos Similares
1-Butene, 2-chloro- can be compared with other similar compounds such as:
1-Chloro-2-butene: Another isomer with similar reactivity but different structural properties.
2-Butene, 1-chloro-: This compound has a different position of the chlorine atom, leading to different chemical behavior.
3-Chloro-1-butene: This compound has the chlorine atom on a different carbon, affecting its reactivity and applications.
These comparisons highlight the unique structural and chemical properties of 1-Butene, 2-chloro-.
Propiedades
Número CAS |
52844-20-9 |
|---|---|
Fórmula molecular |
C4H7Cl |
Peso molecular |
90.55 g/mol |
Nombre IUPAC |
2-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h2-3H2,1H3 |
Clave InChI |
HSEFPJMMKNHABB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















